N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thiophene ring, and the attachment of various functional groups. Common synthetic methods include:
Paal-Knorr Synthesis: This method is used to form the thiophene ring by condensing 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Gewald Reaction: This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Functional groups such as carbonyls can be reduced to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide involves interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde.
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Uniqueness
N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiophene ring, along with various functional groups that confer specific chemical and biological properties.
Properties
CAS No. |
355419-18-0 |
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Molecular Formula |
C22H17N3O4S2 |
Molecular Weight |
451.5g/mol |
IUPAC Name |
N-[2-methoxy-4-(thiophene-2-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O4S2/c1-28-17-12-14(23-22(30)25-21(27)19-7-4-10-31-19)8-9-15(17)24-20(26)18-11-13-5-2-3-6-16(13)29-18/h2-12H,1H3,(H,24,26)(H2,23,25,27,30) |
InChI Key |
GEUMURNAPZUWAL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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